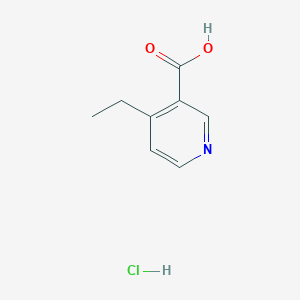

4-Ethyl nicotinic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

4-ethylpyridine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-5-7(6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H |

InChI Key |

WZPJWKCXKYRWRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NC=C1)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Ethyl Nicotinic Acid Hydrochloride

Precursor Synthesis and Functionalization Strategies

The assembly of the 4-ethyl nicotinic acid framework relies on the sequential or convergent synthesis of precursors where the ethyl group and the carboxylic acid are introduced onto the pyridine (B92270) scaffold.

Pyridine Ring Derivatization Approaches for 4-Ethyl Moiety Introduction

A primary precursor for the synthesis is 4-ethylpyridine (B106801). chemicalbook.comguidechem.comnist.govsigmaaldrich.com This compound serves as a foundational building block onto which the carboxylic acid group can be subsequently installed. The synthesis of 4-ethylpyridine itself can be achieved through various organic reactions. One common method is the Wolff-Kishner reduction of 4-acetylpyridine. chemicalbook.com The pyridine ring is a heterocyclic aromatic organic compound structurally related to benzene, but with one carbon-hydrogen group replaced by a nitrogen atom. ontosight.aiwikipedia.org The presence of the nitrogen atom influences the electron density distribution within the ring. wikipedia.org

Alternative strategies for introducing alkyl groups onto a pyridine ring can involve cross-coupling reactions or functionalization of pre-existing pyridine derivatives. These methods are central to creating the specific substitution pattern required for 4-ethyl nicotinic acid.

Carboxylic Acid Functional Group Introduction and Modification

With 4-ethylpyridine as a substrate, the next critical step is the introduction of a carboxylic acid group at the 3-position of the pyridine ring. Pyridinecarboxylic acids exist in three isomeric forms: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org

The selective carboxylation of pyridines can be challenging but is a key area of research. One recently developed method involves a one-pot protocol for the C-4 selective carboxylation of pyridines using carbon dioxide (CO2). chemistryviews.org This process proceeds through a C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with CO2 at room temperature. chemistryviews.org While this specific method targets the 4-position, similar principles of activating a specific C-H bond could be adapted for 3-position functionalization.

More traditional methods often rely on the oxidation of an alkyl group already present at the desired position. For instance, the oxidation of 3-methylpyridine (B133936) (β-picoline) is a common industrial route to produce nicotinic acid. google.comnih.gov Analogously, if a precursor such as 3-methyl-4-ethylpyridine were synthesized, selective oxidation of the methyl group could yield 4-ethyl nicotinic acid.

Formation of Acid Chlorides from Nicotinic Acid Derivatives

The conversion of the carboxylic acid group of a nicotinic acid derivative into a more reactive acid chloride is a standard and crucial transformation for subsequent reactions like esterification. This is typically achieved using halogenating agents. google.com Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose. researchgate.netcommonorganicchemistry.com

The reaction of a nicotinic acid derivative with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the corresponding nicotinoyl chloride hydrochloride. researchgate.netmdpi.com The formation of the hydrochloride salt occurs concurrently due to the generation of hydrogen chloride (HCl) during the reaction, which protonates the basic nitrogen atom of the pyridine ring. researchgate.net This intermediate is often used directly in the next step without extensive purification due to its reactivity. mdpi.comgoogle.com

Table 1: Reagents for Acid Chloride Formation

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, neat or with solvent; cat. DMF | SO₂, HCl |

Esterification and Hydrochloride Salt Formation Processes

The final stages of the synthesis involve the formation of the ethyl ester and the preparation of the stable hydrochloride salt.

Esterification Reactions for Ethyl Nicotinate (B505614) Formation

Esterification of nicotinic acid derivatives to form products like ethyl nicotinate is a fundamental organic reaction. vaia.comontosight.aiatamanchemicals.com The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ontosight.aiguidechem.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by ethanol.

An alternative pathway involves the reaction of the previously synthesized nicotinoyl chloride hydrochloride with ethanol. This method is often faster and can proceed under milder conditions than Fischer esterification. The high reactivity of the acid chloride allows for efficient conversion to the corresponding ethyl ester. pipzine-chem.com

Industrial preparations have also explored the use of solid acid catalysts to streamline the process, reduce corrosive waste, and simplify catalyst recovery. guidechem.compatsnap.comgoogle.com

Table 2: Common Esterification Methods for Nicotinic Acid Derivatives

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Fischer Esterification | Nicotinic Acid, Ethanol | Concentrated H₂SO₄ or HCl | Reversible reaction; requires excess alcohol or water removal. guidechem.com |

| From Acid Chloride | Nicotinoyl Chloride, Ethanol | None required (or base to neutralize HCl) | High reactivity, often faster and proceeds under milder conditions. pipzine-chem.com |

Stoichiometric and Catalytic Methods for Hydrochloride Salt Preparation

The formation of the hydrochloride salt is the final step, which enhances the stability and modifies the solubility of the compound. The basic nitrogen atom of the pyridine ring readily reacts with hydrochloric acid to form a pyridinium (B92312) salt. wikipedia.org

This can be achieved by several methods:

Using Gaseous Hydrogen Chloride: Passing dry hydrogen chloride gas through a solution of the 4-ethyl nicotinic acid ethyl ester in an anhydrous organic solvent (like diethyl ether or toluene) will precipitate the hydrochloride salt. wikipedia.orggoogle.comresearchgate.net

Using Aqueous or Alcoholic HCl: Adding a solution of hydrochloric acid in water, ethanol, or isopropanol (B130326) to a solution of the free base, followed by evaporation of the solvent or precipitation by adding a non-polar co-solvent, is also a common practice. orgsyn.org

The reaction is a straightforward acid-base neutralization. Stoichiometrically, one equivalent of HCl is required per equivalent of the pyridine compound. The process results in the formation of the white, crystalline 4-ethyl nicotinic acid hydrochloride.

Catalytic Approaches in Synthetic Routes

Catalysis is fundamental to the efficient synthesis of this compound, enabling reactions that would otherwise require harsh conditions or produce significant waste. Both metal-based and acid/base catalysts play crucial roles in constructing and modifying the target molecule.

The introduction of an ethyl group at the 4-position of the nicotinic acid scaffold is a key synthetic challenge due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards standard electrophilic substitution. nih.gov Transition-metal catalysis offers a powerful solution for the direct C-H functionalization or cross-coupling reactions on the pyridine ring. nih.govresearchgate.net

While direct C-H ethylation of nicotinic acid is challenging, a common strategy involves the use of a pre-functionalized pyridine ring, such as a 4-halonicotinate ester. This intermediate can then undergo cross-coupling reactions with an ethylating agent. Palladium- and nickel-catalyzed reactions, such as the Suzuki, Stille, or Negishi couplings, are widely employed for this purpose. For instance, a 4-chloronicotinate ester could be coupled with an ethylboronic acid derivative in the presence of a palladium catalyst to form the 4-ethyl derivative.

Another advanced approach involves the rhodium-catalyzed oxidative annulation of pyridines with alkynes, which demonstrates the versatility of metal catalysts in constructing complex pyridine-based structures. researchgate.net Although not a direct ethylation, these methods highlight the potential for metal-catalyzed C-C bond formation on the pyridine core. The reactivity of pyridine can be modulated by N-oxide formation or by using strong organometallic bases to facilitate metalation. jscimedcentral.com

Table 1: Overview of Metal-Catalyzed Pyridine Functionalization Methods This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst System (Example) | Substrates | Key Features |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base | 4-Halopyridine, Ethylboronic acid | Forms C-C bond, good functional group tolerance. |

| Negishi Coupling | Pd or Ni catalyst | 4-Halopyridine, Ethylzinc reagent | Mild reaction conditions, high yields. |

| C-H Arylation | Fe catalyst | Pyridine with directing group, Grignard reagent | Inexpensive and non-toxic iron catalyst. nih.gov |

| Oxidative Annulation | Rh(III) catalyst | Functionalized pyridines, Alkynes | Cascade C-H activation for complex structures. researchgate.net |

The carboxylic acid moiety of nicotinic acid derivatives is typically protected as an ester during pyridine ring functionalization. The formation and subsequent cleavage of this ester are critical steps, commonly facilitated by acid or base catalysis.

Esterification: The conversion of 4-ethyl nicotinic acid to its corresponding ethyl ester (ethyl 4-ethylnicotinate) is an example of Fischer esterification. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in the presence of excess ethanol. patsnap.com The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. chemistrysteps.com To drive the equilibrium towards the ester product, water is often removed as it is formed. Solid acid catalysts, such as the HND230 catalyst, are also used to simplify product purification and catalyst recovery. patsnap.comgoogle.com

Hydrolysis (Saponification): The reverse reaction, hydrolysis of the ester back to the carboxylic acid, can be performed under acidic or basic conditions. ucoz.com Base-catalyzed hydrolysis, also known as saponification, is often preferred because it is effectively irreversible. chemistrysteps.comucoz.com In this process, a hydroxide (B78521) ion (from NaOH or KOH) directly attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct, thus preventing the reverse reaction. chemistrysteps.com

Hydrochloride Salt Formation: Following hydrolysis and purification of the free base (4-ethyl nicotinic acid), the final hydrochloride salt is prepared. This is achieved by treating a solution of the purified 4-ethyl nicotinic acid with concentrated hydrochloric acid and then evaporating the solvent. This acid-base reaction yields the stable, crystalline hydrochloride salt. orgsyn.org

Table 2: Comparison of Acid and Base Catalysis for Ester Hydrolysis This table is interactive. Click on the headers to sort.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Mechanism | Reversible equilibrium. chemistrysteps.com | Irreversible reaction. chemistrysteps.com |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl). ucoz.com | Stoichiometric base (e.g., NaOH, KOH). |

| Intermediate | Protonated carbonyl. chemistrysteps.com | Tetrahedral alkoxide intermediate. |

| Final Product | Carboxylic acid and alcohol. | Carboxylate salt (requires subsequent acidification to get the carboxylic acid). ucoz.com |

| Advantages | Catalytic amount of acid is sufficient. | Reaction goes to completion. ucoz.com |

Stereoselective Synthesis and Chiral Resolution (if applicable to specific analogs)

This compound itself is an achiral molecule as it does not possess a stereocenter. However, stereoselectivity becomes a critical consideration in the synthesis of its analogs where a chiral center is present. For instance, if the ethyl group at the 4-position were replaced by a substituent that creates a chiral center, or if other parts of the molecule were modified, the resulting product would be a racemic mixture of enantiomers. libretexts.org

The separation of such a racemic mixture into its individual enantiomers is known as chiral resolution. libretexts.orgwikipedia.org A prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or synthetic amines like 1-phenylethanamine. libretexts.org

The resulting products are a pair of diastereomers (e.g., (R-acid)-(S-base) and (S-acid)-(S-base)), which have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral resolving agent is removed by treatment with an achiral acid, yielding the resolved, enantiomerically pure carboxylic acid. wikipedia.org Similarly, a racemic base can be resolved using an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org

Green Chemistry Principles and Sustainable Synthesis Routes

The industrial production of nicotinic acid, the parent compound of 4-ethyl nicotinic acid, has traditionally relied on methods with significant environmental drawbacks. For example, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid generates nitrous oxide (N₂O), a potent greenhouse gas. nih.govresearchgate.net Consequently, there is a strong impetus to develop more sustainable and environmentally benign synthetic routes in line with the principles of green chemistry. researchgate.net

Modern research focuses on replacing stoichiometric, hazardous oxidizing agents with catalytic systems that utilize cleaner oxidants like air or hydrogen peroxide. nih.govoaepublish.com Key developments in this area include:

Catalytic Gas-Phase Oxidation: The direct oxidation of 3-methylpyridine (β-picoline) using air over a heterogeneous catalyst represents a significant advancement. chimia.ch Vanadium-based catalysts, such as V₂O₅/TiO₂, are often employed in these processes, which operate at high temperatures in the gas phase. chemicalbook.com

Liquid-Phase Catalytic Oxidation: Greener liquid-phase oxidations have been developed using milder oxidants. For example, the selective oxidation of 3-methylpyridine with 30% hydrogen peroxide has been achieved using a Cu/13X zeolite catalyst under mild conditions. oaepublish.com This approach avoids harsh reagents and can be more energy-efficient.

Enzymatic Synthesis: Biocatalytic methods offer a highly sustainable alternative to traditional chemical synthesis. Nitrilase enzymes can convert 3-cyanopyridine (B1664610) directly to nicotinic acid in a single step under mild, aqueous conditions, eliminating the need for harsh chemicals and reducing waste generation. frontiersin.org

These green approaches, while primarily developed for the large-scale production of nicotinic acid, provide a framework for the sustainable synthesis of its derivatives, including this compound. By adapting these principles, such as using renewable starting materials, employing efficient catalysts, and minimizing waste, the environmental footprint of producing such specialty chemicals can be significantly reduced.

Chemical Reactivity and Reaction Mechanisms of 4 Ethyl Nicotinic Acid Hydrochloride

Photochemical Transformations and Photo-ethylation Phenomena

The photochemical behavior of pyridine (B92270) derivatives, including 4-Ethyl nicotinic acid, is an area of significant interest. Irradiation of 4-substituted pyridines with UV light in the presence of water can lead to the facile photogeneration of stable radical species. rsc.org This process is often accompanied by a visible color change, for instance, to green. The proposed mechanism involves the initial photoabsorption by the pyridyl ring, which then reacts with a proximal water molecule. This interaction likely induces a proton-coupled electron transfer between the excited pyridine and water, resulting in the formation of a pyridine radical and a hydroxyl radical. rsc.org The half-life of such generated pyridine radicals can be surprisingly long, on the order of minutes at room temperature, even in the presence of water and air. rsc.org

While direct photo-ethylation of the nicotinic acid core is not a commonly reported phenomenon, photochemical reactions can be employed to construct heterocyclic and bicyclic ring systems from related compounds. For instance, vinyldiazo compounds can undergo photoinduced [4+2]-cycloaddition reactions. nih.gov Under blue light, these compounds can form unstable cyclopropenes that readily react with various dienophiles. nih.gov Although not a direct photo-ethylation, these types of photochemical transformations highlight the potential of light-induced reactions to modify the core structure of nicotinic acid derivatives.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Core

The pyridine ring in 4-Ethyl nicotinic acid hydrochloride possesses a unique reactivity profile towards both nucleophilic and electrophilic substitution reactions, influenced by the interplay of the nitrogen heteroatom, the electron-donating ethyl group at the 4-position, and the electron-withdrawing carboxylic acid group at the 3-position.

Nucleophilic Substitution: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. This electron deficiency is most pronounced at the ortho (2 and 6) and para (4) positions. In the case of 4-Ethyl nicotinic acid, the presence of the ethyl group at the 4-position would generally hinder direct nucleophilic attack at this site due to steric hindrance and its electron-donating nature. However, the pyridine nitrogen can be activated, for example, through the formation of pyridinium (B92312) salts, which significantly enhances the ring's susceptibility to nucleophilic attack. youtube.com Nucleophilic aromatic substitution (SNAr) on pyridine derivatives often proceeds via an addition-elimination mechanism. youtube.commdpi.com For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular nucleophilic aromatic substitution. nih.gov

Electrophilic Substitution: Conversely, the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqyoutube.com The nitrogen atom can be protonated in acidic media, forming a pyridinium ion, which further deactivates the ring towards electrophiles. uoanbar.edu.iq If electrophilic substitution does occur, it is generally directed to the meta (3 and 5) positions, as the intermediates formed from attack at the ortho and para positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq In this compound, the carboxylic acid group is a deactivating meta-director, while the ethyl group is an activating ortho, para-director. The combined effect of these substituents, along with the inherent reactivity of the pyridine ring, suggests that any electrophilic substitution would be challenging and likely occur at the 5-position.

Reactivity of Carboxylic Acid and Ester Functional Groups

The carboxylic acid group and its corresponding ester derivatives are central to the chemical reactivity of this compound.

The carboxylic acid functional group can undergo a variety of reactions, most notably esterification. The Fischer esterification is a common method where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.orgpatsnap.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemguide.co.uk Subsequent proton transfer and elimination of water yield the ester. libretexts.orgchemguide.co.ukbyjus.com This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org

The resulting ethyl nicotinate (B505614) derivatives can then participate in other reactions typical of esters. The reactivity of these functional groups is crucial for the synthesis of various derivatives of 4-Ethyl nicotinic acid. researchgate.netresearchgate.netnih.gov

Hydrolysis and Transesterification Pathways of Ethyl Nicotinate Derivatives

Ethyl nicotinate derivatives are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol (B145695). This process can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. masterorganicchemistry.com The mechanism follows a similar pathway, starting with the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. The kinetics of hydrolysis of nicotinic acid esters have been studied, and the degradation often follows pseudo-first-order kinetics. researchgate.net The rate of hydrolysis is influenced by pH, temperature, and the presence of buffers. researchgate.net For example, the thermal degradation of nicotinic acid has been shown to follow a first-order kinetics model. researchgate.net

Transesterification is another important reaction of ethyl nicotinate derivatives, where the ethyl group of the ester is exchanged with an alkyl group from another alcohol. This reaction can also be catalyzed by either an acid or a base. youtube.com

The table below summarizes kinetic data for the hydrolysis of a related nicotinic acid ester.

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (t½) at 25 °C | 466.5 days | Phosphate buffer, pH 9 |

| Activation Energy (Ea) | 24.57 Kcal mol⁻¹ | Phosphate buffer, pH 9 |

| Pseudo-first-order rate constant (k) in liver homogenate | 0.012 min⁻¹ | - |

| Pseudo-first-order rate constant (k) in skin homogenate | 0.028 min⁻¹ | - |

Protonation and Deprotonation Equilibria in Aqueous and Non-Aqueous Media

The acid-base properties of this compound are dictated by the presence of two ionizable groups: the carboxylic acid and the pyridine nitrogen. The pKa value is a measure of the acidity of a compound. libretexts.orgmasterorganicchemistry.com A lower pKa indicates a stronger acid. masterorganicchemistry.com

In an aqueous solution, this compound will exist in equilibrium between its protonated and deprotonated forms. The pyridine nitrogen is basic and will be protonated at low pH values. The pKa of the pyridinium ion is typically around 5.2. washington.edu The carboxylic acid group is acidic, with a pKa value for nicotinic acid around 4.8. washington.edu The presence of the electron-donating ethyl group at the 4-position is expected to slightly increase the basicity of the pyridine nitrogen (increase its pKaH) and slightly decrease the acidity of the carboxylic acid (increase its pKa) compared to unsubstituted nicotinic acid.

The protonation and deprotonation equilibria can be represented as follows:

Pyridine Nitrogen: C₅H₄(C₂H₅)(COOH)N + H⁺ ⇌ C₅H₄(C₂H₅)(COOH)NH⁺

Carboxylic Acid: C₅H₄(C₂H₅)(COOH)NH⁺ ⇌ C₅H₄(C₂H₅)(COO⁻)NH⁺ + H⁺

In non-aqueous media, the pKa values can differ significantly from those in water. organicchemistrydata.org The solvent plays a crucial role in stabilizing the charged species formed upon protonation or deprotonation.

The table below provides a comparison of pKa values for related compounds.

| Compound | pKa (Carboxylic Acid) | pKa (Pyridinium Ion) |

|---|---|---|

| Nicotinic Acid | 4.8 | ~2.1 |

| Pyridine | - | 5.2 |

| Acetic Acid | 4.76 | - |

Mechanistic Investigations of Derivatization and Decomposition Reactions

Derivatization Reactions: The functional groups of this compound, namely the carboxylic acid and the secondary amine (in the protonated form), are amenable to various derivatization reactions. Derivatization is often employed to enhance the analyte's properties for analytical purposes, such as increasing volatility for gas chromatography or improving detectability. mdpi.com

The carboxylic acid group can be converted into a variety of derivatives. Esterification, as discussed earlier, is a common derivatization method. byjus.com Other derivatives include amides, which can be formed by reacting the acid chloride with an amine. The synthesis of novel nicotinic acid derivatives is an active area of research. researchgate.netresearchgate.netnih.gov

Decomposition Reactions: The thermal stability and decomposition pathways of nicotinic acid and its derivatives have been investigated. The thermal behavior of nicotinic acid involves several stages, including solid-solid phase transition, sublimation, melting, and evaporation. researchgate.net At higher temperatures, chemical decomposition occurs. researchgate.net The thermal degradation of nicotinic acid has been found to follow first-order kinetics. researchgate.net For metal complexes of nicotinate, thermal decomposition leads to the formation of metal oxides. iaea.org The gaseous products evolved during the thermal decomposition of nicotinic acid compounds have been identified and can provide insights into the decomposition mechanism. researchgate.netiaea.org For heterocyclic compounds, thermal decomposition is often initiated by a radical mechanism involving the cleavage of C-N and C-C bonds. mdpi.com

The table below summarizes the thermal decomposition stages of nicotinic acid.

| Stage | Temperature Range (°C) | Process |

|---|---|---|

| 1 | 176–198 | Solid-solid phase transition |

| 2 | 198–232 | Sublimation |

| 3 | 232–263 | Melting |

| 4 | 263–325 | Evaporation |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl Nicotinic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-Ethyl nicotinic acid hydrochloride, the spectrum is predicted to show distinct signals for the ethyl group and the remaining aromatic protons on the pyridine (B92270) ring. The protonation of the pyridine nitrogen by HCl causes a general downfield shift (deshielding) of the ring protons compared to the free base.

The introduction of the ethyl group at the 4-position would replace the signal for the H4 proton and introduce two new aliphatic signals:

A triplet corresponding to the methyl (–CH₃) protons, resulting from coupling to the adjacent methylene (B1212753) protons.

A quartet corresponding to the methylene (–CH₂) protons, resulting from coupling to the adjacent methyl protons.

The remaining aromatic protons (H2, H5, and H6) would exhibit shifts and coupling patterns consistent with a 2,3,5-trisubstituted pyridine ring.

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~9.0 - 9.2 | Singlet (or narrow doublet) | - |

| H5 | ~7.9 - 8.1 | Doublet | ~8.0 |

| H6 | ~8.8 - 9.0 | Doublet | ~8.0 |

| -CH₂- (Ethyl) | ~2.8 - 3.0 | Quartet | ~7.5 |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet | ~7.5 |

| -COOH | ~13.0 - 14.0 | Broad Singlet | - |

| N⁺-H | ~14.0 - 15.0 | Broad Singlet | - |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment. For this compound, a total of eight distinct carbon signals are expected: six from the pyridine-carboxylic acid core and two from the ethyl substituent.

Similar to the ¹H NMR, the protonation of the nitrogen atom will influence the chemical shifts of the ring carbons. The ethyl group introduces two aliphatic carbon signals and directly influences the chemical shift of the C4 carbon to which it is attached (ipso-carbon), while also affecting the shifts of the other ring carbons.

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 - 152 |

| C3 | ~130 - 132 |

| C4 | ~155 - 158 |

| C5 | ~127 - 129 |

| C6 | ~148 - 150 |

| -COOH | ~165 - 167 |

| -CH₂- (Ethyl) | ~25 - 28 |

| -CH₃ (Ethyl) | ~13 - 15 |

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified in 1D NMR into a final, confirmed structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key expected correlations include a cross-peak between the methylene (–CH₂) and methyl (–CH₃) protons of the ethyl group, confirming their connectivity. A correlation between the H5 and H6 protons would confirm their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. The expected correlations would unequivocally link the proton assignments to their corresponding carbon signals: H2 to C2, H5 to C5, H6 to C6, the ethyl –CH₂ protons to the ethyl methylene carbon, and the ethyl –CH₃ protons to the ethyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different parts of the molecule. Crucial HMBC correlations for confirming the structure of this compound would include:

Correlations from the ethyl –CH₂ protons to the ring carbons C3, C4, and C5.

Correlations from the aromatic proton H2 to carbons C3 and C4.

Correlations from the aromatic proton H5 to carbons C3 and C4.

Correlations from protons H2 and H5 to the carboxyl carbon (–COOH), confirming the position of the carboxylic acid group relative to the pyridine ring.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. These techniques are particularly powerful for identifying functional groups and studying intermolecular forces like hydrogen bonding.

The FT-IR and FT-Raman spectra of this compound would be dominated by vibrations from the carboxylic acid, the protonated pyridine ring, and the ethyl group.

Carboxylic Acid Group: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700-1730 cm⁻¹. The O-H stretch will appear as a very broad band in the 2500-3300 cm⁻¹ region, characteristic of the strong hydrogen bonding present in carboxylic acid dimers and with the N⁺-H group.

Protonated Pyridine Ring: A broad absorption in the 2400-2800 cm⁻¹ range is characteristic of the N⁺-H stretching vibration. The aromatic C=C and C=N stretching vibrations will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

Ethyl Group: Aliphatic C-H stretching vibrations will be observed as sharp peaks in the 2850-2980 cm⁻¹ region. C-H bending and rocking modes will appear in the 1370-1470 cm⁻¹ and 750-850 cm⁻¹ regions, respectively.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | FT-IR |

| N⁺-H Stretch | 2400 - 2800 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR, FT-Raman |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | FT-IR |

| Aromatic C=C and C=N Stretches | 1400 - 1650 | FT-IR, FT-Raman |

| Aliphatic C-H Bending | 1370 - 1470 | FT-IR |

In the solid state, this compound is expected to form an extensive hydrogen-bonding network. The primary interactions would involve the carboxylic acid proton acting as a hydrogen bond donor to the chloride anion or another molecule's carbonyl oxygen, and the protonated pyridine nitrogen (N⁺-H) acting as a strong hydrogen bond donor to the chloride anion.

The presence of this strong hydrogen bonding is directly observable in the FT-IR spectrum. The characteristic features are:

Broadening of Bands: The O-H and N⁺-H stretching bands are significantly broadened due to the ensemble of vibrational states created by the hydrogen bonds.

Red Shift: The frequencies of these stretching vibrations are shifted to lower wavenumbers (a "red shift") compared to their non-hydrogen-bonded states. The C=O stretching frequency may also be slightly lowered if the carbonyl oxygen acts as a hydrogen bond acceptor.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule and is widely used for both qualitative and quantitative analysis. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of the compound.

The absorption maximum (λmax) is the wavelength at which a substance shows maximum absorbance. This value is characteristic of the compound's chromophores—the parts of the molecule that absorb light. Molar absorptivity (ε) is a measure of how strongly the compound absorbs light at that wavelength and is crucial for quantitative analysis via the Beer-Lambert law.

Following an extensive search of scientific literature and chemical databases, specific experimental data for the absorption maxima (λmax) and molar absorptivity of this compound could not be located. For comparison, the parent compound, nicotinic acid, typically exhibits characteristic absorption peaks in acidic solution at approximately 213 nm and 261 nm. starna.com However, the precise values for the 4-ethyl substituted compound remain undocumented in the reviewed sources.

The polarity of the solvent can influence the electronic transitions of a molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, can provide information about the solute-solvent interactions and the nature of the electronic states. Studies on related compounds, such as isomeric pyridinecarboxylic acids, have shown that solvent polarity and hydrogen bonding capabilities can cause shifts in their UV absorption bands. researchgate.net

A detailed investigation into the solvent effects on the electronic spectrum of this compound has not been reported in the available scientific literature. Therefore, no specific data on solvatochromic shifts for this particular compound can be presented.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for confirming the molecular weight of a compound and elucidating its structure by analyzing the fragmentation patterns of the molecular ion.

A definitive mass spectrum and detailed fragmentation pathway for this compound are not available in the reviewed scientific databases. Generally, for nicotinic acid derivatives, fragmentation often involves cleavage at the carboxylic acid group or fragmentation of the pyridine ring. nih.govresearchgate.net The expected molecular ion for the free base (4-Ethyl nicotinic acid) would correspond to its molecular weight, but specific experimental mass spectrometry data for the hydrochloride salt has not been published.

X-ray Crystallography and Electron Diffraction Tomography for Solid-State Structure Determination

X-ray crystallography and electron diffraction are the definitive methods for determining the three-dimensional atomic structure of a crystalline solid. These techniques provide precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice, which are critical for understanding the physical properties of the material.

The unit cell is the basic repeating structural unit of a crystalline solid, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal structure. For instance, the parent compound, nicotinic acid, has been shown to crystallize in the monoclinic space group P21/c with specific unit cell parameters. nanomegas.com

Despite a thorough search of crystallographic databases, no published crystal structure exists for this compound. Consequently, its unit cell parameters and space group symmetry remain undetermined.

Analysis of the crystal structure reveals the preferred conformation of the molecule in the solid state and how the molecules are arranged relative to one another (molecular packing). This includes details about intermolecular interactions such as hydrogen bonding and van der Waals forces, which govern the material's properties.

As no crystallographic data has been reported for this compound, information regarding its molecular conformation and packing arrangements in the solid state is not available.

Intermolecular Interactions and Supramolecular Architectures in Crystal Lattices

The primary interactions governing the crystal packing would involve the protonated pyridinium (B92312) nitrogen (N⁺-H), the carboxylic acid group (-COOH), and the chloride anion (Cl⁻). The chloride ion is a strong hydrogen bond acceptor and is expected to be a key organizing center in the lattice. The most significant hydrogen bonds anticipated are:

N⁺-H···Cl⁻ Interaction: A strong charge-assisted hydrogen bond between the protonated pyridine ring nitrogen and the chloride anion. This is typically the most robust interaction in hydrochloride salts of nitrogen-containing heterocycles.

O-H···Cl⁻ Interaction: A hydrogen bond formed between the hydroxyl group of the carboxylic acid and the chloride anion. This interaction competes with or complements the formation of carboxylic acid dimers.

O-H···O=C Interaction: The classic carboxylic acid "dimer" synthon, where two molecules form a cyclic motif through a pair of O-H···O hydrogen bonds. The presence of the strong chloride acceptor may lead to the formation of alternative "catemer" or chain-like motifs instead of or in addition to this dimer.

The table below provides illustrative examples of the types of hydrogen bonds and their typical geometric parameters as observed in the crystal structures of closely related nicotinic acid derivatives.

| Donor (D) - H···Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|

| N⁺-H···Cl⁻ | Charge-Assisted Hydrogen Bond | 3.00 - 3.20 | 160 - 175 |

| O-H···Cl⁻ | Hydrogen Bond | 3.05 - 3.25 | 155 - 170 |

| O-H···O | Hydrogen Bond (Carboxylic Acid Dimer/Catemer) | 2.60 - 2.75 | 165 - 180 |

Note: The data in this table are illustrative and represent typical values for this class of compounds, not specific experimental values for this compound.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice. nih.gov Different polymorphs of the same compound can exhibit varied physicochemical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical industry. Many derivatives of nicotinic acid are known to exhibit polymorphism. nih.gov

Currently, there are no specific studies in the reviewed literature that identify or characterize different polymorphic forms of this compound. However, the potential for its existence is significant due to the molecule's conformational flexibility (rotation of the ethyl group and carboxylic acid group) and its rich hydrogen bonding capabilities.

Crystal engineering provides a systematic approach to search for and control the formation of different polymorphs. mdpi.com The primary strategies involve varying the crystallization conditions to influence the nucleation and growth of specific crystal forms. Key parameters that would be investigated in a polymorphism screen for this compound include:

Solvent Selection: Crystallization from a wide range of solvents with different polarities, hydrogen bonding capabilities, and boiling points can yield different polymorphs.

Temperature and Cooling Rate: Varying the crystallization temperature and the rate of cooling can trap different molecular arrangements, leading to kinetically or thermodynamically favored forms.

Supersaturation: The level of supersaturation at which crystallization is induced can influence which polymorph nucleates.

A systematic study would involve preparing saturated solutions in various solvents, followed by techniques such as slow evaporation, crash cooling, and solvent/anti-solvent precipitation to explore the polymorphic landscape of the compound. The resulting solids would be analyzed by techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and characterize any new solid forms.

The table below outlines the components of a typical, though hypothetical, polymorphism study for this compound.

| Parameter | Description of Study | Analytical Technique |

|---|---|---|

| Crystallization Solvent | Utilize a range of solvents (e.g., water, ethanol (B145695), acetone, ethyl acetate, hexane) to assess solvent influence on crystal packing. | X-Ray Powder Diffraction (XRPD) |

| Thermal Behavior | Analyze melting points, phase transitions, and thermal stability of isolated solids. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

| Structural Identification | Confirm the presence of distinct crystal lattices for any new forms discovered. | Single-Crystal X-ray Diffraction (SCXRD) |

| Spectroscopic Fingerprinting | Obtain unique vibrational spectra for each form based on differences in hydrogen bonding. | Infrared (IR) and Raman Spectroscopy |

Computational Chemistry and Theoretical Modeling of 4 Ethyl Nicotinic Acid Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure and energetics of molecules. DFT methods are widely used because they offer a good balance between accuracy and computational cost, making them suitable for a range of molecular systems. These calculations provide detailed information about molecular geometry, orbital energies, and vibrational frequencies. For 4-Ethyl nicotinic acid hydrochloride, DFT studies would elucidate how the electronic distribution is influenced by the ethyl group, the carboxylic acid function, and the protonation of the pyridine (B92270) nitrogen.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The process would start with a plausible initial structure of the molecule. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)), the forces on each atom are calculated, and the atomic positions are adjusted iteratively until the forces converge to zero, indicating a stable structure. nih.gov

Table 1: Predicted Structural Parameters for Nicotinic Acid Derivatives (Illustrative) Note: This table is illustrative, based on typical results from DFT calculations on related nicotinic acid derivatives, as specific experimental or calculated data for this compound is not readily available.

| Parameter | Typical Calculated Value (DFT B3LYP/6-311G++) | Description |

| C-C (Pyridine Ring) | ~1.39 Å | Aromatic carbon-carbon bond length. |

| C-N (Pyridine Ring) | ~1.34 Å | Aromatic carbon-nitrogen bond length. |

| C-C (Carboxyl) | ~1.51 Å | Single bond between the pyridine ring and the carboxyl carbon. |

| C=O (Carboxyl) | ~1.21 Å | Double bond of the carbonyl group. |

| C-O (Carboxyl) | ~1.35 Å | Single bond of the carboxyl group. |

| C-N-C (Pyridine Ring) | ~117° | Bond angle within the pyridine ring. |

| O-C=O (Carboxyl) | ~124° | Bond angle of the carboxylic acid group. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. thaiscience.info

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more polarizable and has higher chemical reactivity, indicating it is more readily involved in charge transfer interactions. researchgate.netnih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Illustrative Example) Note: The values presented are for illustrative purposes to demonstrate the output of FMO analysis on a related molecule, as specific data for this compound is not available.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | (χ2) / (2η) | Measures the propensity to accept electrons. |

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to predict the vibrational modes of the molecule. The results yield a set of frequencies and their corresponding intensities, which can be used to simulate the theoretical IR and Raman spectra. acs.org

For this compound, calculations would predict characteristic vibrational frequencies for its functional groups:

Pyridine Ring: C-H stretching, C=C and C=N ring stretching, and ring deformation modes. researchgate.netcore.ac.uk

Carboxylic Acid Group: O-H stretching, C=O stretching, and C-O stretching.

Ethyl Group: C-H stretching (symmetric and asymmetric) and bending vibrations.

N-H Bond: The protonation of the pyridine nitrogen introduces an N-H bond with a characteristic stretching frequency.

Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. Theoretical calculations often require the use of a scaling factor to better match experimental results due to approximations in the computational methods and the neglect of anharmonicity. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative) Note: This table shows typical frequency ranges for the functional groups present in this compound, based on general spectroscopic data and DFT studies of related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

| Pyridine Ring | C=N, C=C Stretching | 1600 - 1450 |

| Carboxylic Acid | C=O Stretching | 1725 - 1700 |

| Carboxylic Acid | O-H Stretching | 3300 - 2500 (broad) |

| Ethyl Group | C-H Stretching | 2980 - 2850 |

| Protonated Pyridine | N+-H Stretching | ~2500 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This approach is particularly useful for understanding how a molecule like this compound behaves in a biological environment, such as in aqueous solution or near a cell membrane. elifesciences.orgnih.gov

An MD simulation would typically place the molecule in a simulation box filled with solvent molecules (e.g., water) and allow the system to evolve over nanoseconds or microseconds. The simulation would reveal:

Solvation: How water molecules arrange around the charged and polar parts of the molecule, such as the protonated nitrogen, the carboxyl group, and the chloride ion.

Conformational Dynamics: How the molecule's shape and conformation fluctuate over time in solution. This can reveal transitions between different stable conformers that might be important for its biological activity. elifesciences.org

Intermolecular Interactions: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules.

These simulations provide a dynamic picture that complements the static view from quantum chemical calculations, offering insights into how solvent interactions can influence the molecule's structure and properties.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. mdpi.com

For this compound, docking studies would be used to predict how it might interact with potential biological targets. Nicotinic acid and its derivatives are known to interact with targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and specific G protein-coupled receptors like GPR109A (also known as the nicotinic acid receptor). nih.govscialert.net The docking process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).

Generating a 3D conformation of the ligand (this compound).

Using a docking algorithm to systematically sample different positions and orientations of the ligand within the receptor's binding site.

Evaluating each pose using a scoring function that estimates the binding affinity.

The primary outputs of a molecular docking simulation are the predicted binding poses and their associated binding scores. rsc.org

Binding Modes: These are the specific orientations and conformations of the ligand within the receptor's active site. Analysis of the top-ranked poses reveals key intermolecular interactions, such as:

Hydrogen Bonds: Between the carboxyl group or the protonated nitrogen of the ligand and polar amino acid residues in the receptor.

Ionic Interactions (Salt Bridges): Between the positively charged nitrogen or the negatively charged carboxylate and charged residues.

Hydrophobic Interactions: Between the ethyl group and the pyridine ring of the ligand and nonpolar residues of the receptor.

π-π Stacking: Between the aromatic pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Binding Affinities: The scoring function provides a numerical value (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. nih.gov While these scores are approximations, they are highly useful for comparing the potential affinity of different ligands for the same target or for prioritizing compounds for further experimental testing. Docking studies on nicotinic acid derivatives have successfully identified key amino acid interactions that correlate with biological activity. mdpi.comnih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Sites

The interaction of this compound within biological binding sites, such as those in receptors or enzymes, is governed by a combination of directed hydrogen bonds and broader hydrophobic contacts. Computational models, including molecular docking and dynamics simulations, are essential tools for elucidating these interactions at an atomic level. nih.gov

The core structure, nicotinic acid, provides key functional groups for hydrogen bonding. The protonated pyridine nitrogen and the carboxylic acid group are primary sites for forming strong hydrogen bonds with amino acid residues. researchgate.net Specifically, the pyridine nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor. Residues such as aspartate, glutamate, serine, and asparagine are common partners for these interactions in protein binding pockets. nih.govnih.gov

| Molecular Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Protonated Pyridine Nitrogen | Hydrogen Bond (Donor) | Aspartate (Asp), Glutamate (Glu) |

| Carboxylic Acid (C=O) | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Carboxylic Acid (OH) | Hydrogen Bond (Donor) | Aspartate (Asp), Glutamate (Glu) |

| 4-Ethyl Group | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe), Tryptophan (Trp) |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For derivatives of nicotinic acid, QSAR studies are instrumental in predicting the activity of novel analogs and optimizing lead compounds. nih.govresearchgate.netresearchgate.net

The development of a QSAR model for a series including this compound involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties of the molecules. The primary categories of descriptors include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution and orbital energies. Sigma (σ) constants are often used to represent the electron-donating or electron-withdrawing nature of substituents. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume or surface area can account for how a molecule fits into a binding site. researchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets. The partition coefficient (logP) or the hydrophobic constant (π) are commonly used. researchgate.net

Once descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a regression model that links the descriptors to the observed biological activity (e.g., IC50 or Ki values). mdpi.comnih.gov

A hypothetical QSAR equation might look like: log(1/Activity) = a(σ) + b(π) + c(Volume) + d

Model validation is a critical step to ensure its predictive power. This is typically done using an external test set of compounds that were not used in the model's development. nih.gov Key statistical metrics for validation include the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). researchgate.net For nicotinic acid derivatives, QSAR studies have shown that a combination of electronic and hydrophobic properties often governs their activity at various receptors. researchgate.netnih.gov

| Descriptor Type | Example Descriptor | Property Measured | Relevance to this compound |

|---|---|---|---|

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing ability of substituents | Characterizes the electronic effect of the ethyl group on the pyridine ring. |

| Hydrophobic | Hydrophobic constant (π) | Contribution of a substituent to lipophilicity | Quantifies the significant increase in hydrophobicity due to the ethyl group. researchgate.net |

| Steric | Molar Volume (Δ MOL VOL) | The volume occupied by the substituent | Represents the steric bulk of the ethyl group, influencing fit in a binding pocket. researchgate.net |

Supramolecular Interaction Studies: C–H···π, π···π Stacking, and Hydrogen Bonding Characterization

The pyridine ring of this compound is an aromatic system capable of engaging in various non-covalent supramolecular interactions that are fundamental to its crystal packing and receptor binding. researchgate.netresearchgate.net These interactions include π···π stacking, C–H···π interactions, and classical hydrogen bonding.

π···π Stacking: This interaction occurs between the electron clouds of adjacent aromatic rings. In the context of this compound, the pyridine ring can stack with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein. rsc.orguky.edu The geometry of this interaction can be parallel-displaced or T-shaped (edge-to-face). The strength and geometry of π···π stacking are influenced by substituents on the ring; computational studies on related nicotinic acid derivatives have explored how different substitution patterns affect these interactions. rsc.orguky.eduresearchgate.netmdpi.com

C–H···π Interactions: These are weaker interactions where a C–H bond acts as a weak hydrogen bond donor to the electron-rich π system of an aromatic ring. The C–H bonds of the ethyl group in this compound can interact with nearby aromatic rings. researchgate.net These interactions, while individually weak, can collectively contribute significantly to the stability of a ligand-receptor complex.

Hydrogen Bonding: As discussed previously, the carboxylic acid and the protonated pyridine nitrogen are potent hydrogen bond donors and acceptors. In supramolecular chemistry, these groups drive the formation of predictable structural motifs, such as dimers or chains, in the solid state. nih.govkubinyi.de

Computational methods are used to characterize these interactions by calculating their interaction energies and geometric parameters, such as the distance between centroids for π···π stacking or the distance and angle for C–H···π and hydrogen bonds. rsc.orguky.edu

| Interaction Type | Description | Typical Distance (Å) | Relevant Moieties in this compound |

|---|---|---|---|

| π···π Stacking | Interaction between two aromatic rings. | 3.5 - 4.0 (Centroid-Centroid) researchgate.net | Pyridine Ring |

| C–H···π Interaction | A C-H bond interacting with a π system. | 2.8 - 3.0 (H to π-cloud) researchgate.net | Ethyl Group C-H bonds, Pyridine Ring C-H bonds |

| Hydrogen Bond (O-H···O) | Interaction between a hydroxyl donor and a carbonyl acceptor. | 1.6 - 2.2 (H···O) | Carboxylic Acid Group |

| Hydrogen Bond (N+-H···O) | Interaction between a protonated nitrogen donor and an acceptor. | 1.7 - 2.3 (H···O) | Protonated Pyridine Nitrogen |

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of this compound, such as its charge distribution, orbital energies, and ionization potential, can be determined using quantum mechanical calculations. These methods are broadly categorized as ab initio and semi-empirical. nih.gov

Ab Initio Methods: These methods, Latin for "from the beginning," use the fundamental laws of quantum mechanics and physical constants without relying on experimental data for parametrization. Hartree-Fock (HF) and Density Functional Theory (DFT) are common ab initio approaches. They provide a highly accurate description of electronic structure but are computationally expensive, limiting their application to smaller systems. For a molecule like this compound, these methods can be used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding chemical reactivity. mdpi.com

Semi-Empirical Methods: These methods start from the same theoretical framework as ab initio calculations but introduce approximations and use parameters derived from experimental data to simplify the calculations. ststephens.net.incore.ac.uknih.gov This makes them significantly faster and suitable for larger molecules or systems. researchgate.net Methods like AM1, PM3, and HAM/3 fall into this category. ststephens.net.innih.gov For instance, the HAM/3 method has been successfully used to calculate the ionization potentials and electron affinities of the parent nicotinic acid and nicotinamide, with results that correlate well with experimental photoelectron spectra. nih.gov Such calculations for the 4-ethyl derivative would reveal how the ethyl group modifies the electronic properties of the nicotinic acid core.

| Method Type | General Approach | Advantages | Disadvantages | Example Methods |

|---|---|---|---|---|

| Ab Initio | Solves Schrödinger equation from first principles with minimal approximation. mdpi.com | High accuracy, not dependent on experimental parameterization. | Computationally very expensive, limited to smaller systems. | Hartree-Fock (HF), Density Functional Theory (DFT) |

| Semi-Empirical | Uses approximations and parameters from experimental data to simplify calculations. ststephens.net.innih.gov | Much faster than ab initio, suitable for large molecules and systems. core.ac.ukresearchgate.net | Accuracy is dependent on the quality of the parameterization. ststephens.net.in | AM1, PM3, HAM/3 nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

Nicotinic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. The pyridine (B92270) ring can undergo various transformations, while the carboxylic acid group allows for amide bond formation, esterification, or reduction. The presence of the 4-ethyl group can influence the electronic properties and steric hindrance of the molecule, potentially leading to selective reactions.

Key Potential Synthetic Transformations:

Amide and Ester Formation: The carboxylic acid moiety is readily converted to amides and esters, incorporating the 4-ethylpyridyl group into larger, more complex structures, including potential pharmacologically active agents.

Ring Modifications: The pyridine ring can be subjected to reactions such as N-oxidation, quaternization, and, under specific conditions, nucleophilic or electrophilic substitution, although the existing substituents will direct the position of these modifications.

Decarboxylation Reactions: Under certain conditions, the carboxylic acid group can be removed, yielding 4-ethylpyridine (B106801), another valuable synthetic intermediate.

These potential reactions highlight the role of 4-Ethyl nicotinic acid as a "synthon," a molecular fragment used to build more elaborate chemical structures. nih.gov

Precursor in the Development of Novel Organic Reactions and Catalytic Cycles

The pyridine nitrogen in 4-Ethyl nicotinic acid possesses a lone pair of electrons, allowing it to act as a Lewis base or a ligand in organometallic catalysis. While specific catalytic applications of the 4-ethyl derivative are not widely reported, related pyridine-based compounds are known to be effective catalysts or ligands in various organic transformations. For example, certain pyridine derivatives can catalyze aldol reactions and other condensation reactions. rsc.org The electronic and steric profile imparted by the ethyl and carboxyl groups could modulate the catalytic activity and selectivity in such systems.

Integration into Supramolecular Assemblies and Co-crystals with Defined Architectures

The formation of co-crystals is a significant area of research, particularly in the pharmaceutical industry, to enhance properties like solubility and bioavailability. ugr.esresearchgate.net 4-Ethyl nicotinic acid hydrochloride has functional groups—the carboxylic acid and the pyridinium (B92312) ion—that are capable of forming strong, directional hydrogen bonds. These interactions are fundamental to the construction of supramolecular assemblies and co-crystals. nih.gov

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Functional Group on 4-Ethyl Nicotinic Acid HCl | Potential Hydrogen Bond Partner (on Co-former) | Type of Interaction |

| Carboxylic Acid (-COOH) | Pyridine, Amide, Carboxylic Acid | Donor & Acceptor |

| Pyridinium (N-H+) | Carbonyl, Hydroxyl, Anions | Donor |

| Chloride Ion (Cl-) | Hydroxyl, Amine, Pyridinium | Acceptor |

This table represents theoretical interactions based on the functional groups present.

Role in Multi-Component Reactions and Combinatorial Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. mdpi.comnih.govnih.gov Carboxylic acids are key components in some of the most important MCRs, such as the Ugi and Passerini reactions. nih.gov

In a hypothetical Ugi four-component reaction, this compound could serve as the acidic component, reacting with an aldehyde, an amine, and an isocyanide to rapidly generate a complex, peptide-like molecule incorporating the 4-ethylpyridine scaffold. This approach is highly valuable in combinatorial chemistry for the rapid synthesis of large libraries of compounds for drug discovery and other screening purposes. nih.govijpsonline.com The diversity of the final products can be easily achieved by varying the other three components of the reaction.

Derivatization for Functional Materials Development (e.g., ionic liquids, coordination complexes)

The structural features of this compound make it an interesting candidate for the development of functional materials.

Ionic Liquids: Ionic liquids are salts with low melting points, often defined as being liquid below 100°C. They have applications as green solvents and electrolytes. By reacting 4-Ethyl nicotinic acid with a suitable base and pairing it with a large organic cation, it is conceivable to synthesize novel ionic liquids. The properties of the resulting ionic liquid would be tuned by the structure of both the 4-ethylnicotinate anion and the chosen cation. Research on related nicotinic acid derivatives has shown the feasibility of creating such functionalized ionic liquids. rsc.orgnih.gov

Coordination Complexes: The carboxylic acid group and the pyridine nitrogen atom can both coordinate to metal ions. This allows 4-Ethyl nicotinic acid to act as a ligand in the formation of coordination complexes, also known as metal-organic frameworks (MOFs). libretexts.orgnih.gov The ethyl group could influence the solubility and packing of these complexes. These materials have potential applications in catalysis, gas storage, and separation. The specific coordination mode would depend on the metal ion, the reaction conditions, and the deprotonation state of the carboxylic acid.

Advanced Analytical Method Development and Validation for 4 Ethyl Nicotinic Acid Hydrochloride

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Ethyl nicotinic acid hydrochloride. Its versatility allows for the determination of purity, the quantification of the main component, and the detection and quantification of related substances.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to nonpolar compounds. For a polar compound like this compound, method development involves careful selection of a suitable stationary phase, mobile phase composition, and detector.

Detailed research findings indicate that C18 columns are widely used for the separation of nicotinic acid and its derivatives. The optimization of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is critical. The pH of the aqueous buffer plays a significant role in controlling the retention and peak shape of the ionizable this compound.

Interactive Data Table: Representative RP-HPLC Method Parameters for Nicotinic Acid Analogs

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar analytes. |

| Mobile Phase A | 0.1% Phosphoric acid in Water | Controls pH and ensures good peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 0-10 min, 5-30% B; 10-15 min, 30-50% B | Allows for the separation of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 262 nm | Wavelength of maximum absorbance for the pyridine (B92270) ring. |

| Column Temp. | 30 °C | Ensures reproducibility of retention times. |

For highly polar and ionizable compounds that are poorly retained on traditional RP-HPLC columns, mixed-mode chromatography offers a powerful alternative. This technique utilizes stationary phases with both reversed-phase and ion-exchange functionalities, providing multiple modes of interaction to enhance retention and selectivity. helixchrom.com

For this compound, a mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange properties would be ideal. helixchrom.com The cation-exchange functionality would interact with the protonated pyridine ring, while the hydrophobic portion interacts with the ethyl group and the pyridine ring itself. This dual retention mechanism allows for unique selectivity and improved separation from polar impurities. helixchrom.com The retention can be controlled by adjusting the mobile phase's ionic strength and pH. helixchrom.com

Gradient elution is often necessary for complex samples containing impurities with a wide range of polarities. A well-designed gradient program starts with a low percentage of organic solvent to retain and separate polar impurities, followed by a gradual increase in the organic solvent to elute the main compound and any less polar impurities.

Flow rate optimization is crucial for achieving a balance between analysis time and separation efficiency. A lower flow rate can improve resolution but increases the run time, while a higher flow rate can shorten the analysis time but may lead to a loss of resolution. For a standard 4.6 mm I.D. column, a flow rate of 1.0 mL/min is a common starting point, which can then be optimized based on the separation of critical pairs.

Gas Chromatography (GC) Techniques for Volatile Derivatives and Impurity Profiling

While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile compound. Esterification of the carboxylic acid group, for example, can make the molecule suitable for GC analysis. However, GC is more commonly used for the profiling of volatile and semi-volatile impurities that may be present in the starting materials or formed during the synthesis process.

Research on related compounds like nicotinic acid has shown that GC can be used to determine the yields of photo-products, such as ethylated derivatives. oup.com For instance, a study on the photoreaction of nicotinic acid in ethanol (B145695) identified 4-ethylnicotinic acid, and its yield was determined using a gas chromatograph equipped with a Carbowax 20M column. oup.com This indicates that GC is a viable technique for analyzing certain derivatives and reaction byproducts of 4-Ethyl nicotinic acid.

Interactive Data Table: Illustrative GC Conditions for Analysis of Volatile Nicotinic Acid Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Carbowax 20M or equivalent polar capillary column | Suitable for the separation of polar derivatives. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (2 min), ramp to 220 °C at 10 °C/min | Separates compounds based on their boiling points. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Detector | Flame Ionization Detector (FID) | Sensitive to organic compounds. |

Capillary Electrophoresis (CE) Approaches for Separation and Quantification

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. Given that this compound is an ionizable compound, CE offers an excellent alternative to HPLC. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.

Studies on nicotinic acid and its structural isomers have demonstrated the successful application of CE. nih.govnih.gov The use of buffer additives, such as ionic liquids, can significantly improve the separation efficiency and peak shape. nih.gov For the analysis of this compound, a low pH buffer would ensure that the compound is protonated and migrates as a cation. The method can be optimized by adjusting the buffer pH, concentration, applied voltage, and capillary temperature.

Coupled Techniques (e.g., LC-MS/MS) for High Sensitivity and Selectivity

For the detection and quantification of trace-level impurities or for characterization studies, coupling a separation technique with a mass spectrometer (MS) provides unparalleled sensitivity and selectivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound.

The LC separates the compound from its impurities, and the mass spectrometer provides mass information that can be used for identification and quantification. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, making it ideal for impurity profiling and pharmacokinetic studies. While specific LC-MS/MS (B15284909) methods for this compound are not widely published, methods for related pyridine-carboxylate derivatives can be adapted. researchgate.net

Interactive Data Table: Conceptual LC-MS/MS Parameters for this compound

| Parameter | Setting | Function |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the polar, basic analyte. |

| Parent Ion (Q1) | m/z corresponding to [M+H]+ | Selects the molecular ion of the analyte. |